3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylicacid
CAS No.:
Cat. No.: VC18112642
Molecular Formula: C8H8F3N3O2
Molecular Weight: 235.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8F3N3O2 |
|---|---|
| Molecular Weight | 235.16 g/mol |
| IUPAC Name | 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid |
| Standard InChI | InChI=1S/C8H8F3N3O2/c9-8(10,11)7-13-12-5-2-1-4(6(15)16)3-14(5)7/h4H,1-3H2,(H,15,16) |
| Standard InChI Key | LAQJONBMLIFFLK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=NN=C(N2CC1C(=O)O)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, 3-(trifluoromethyl)-5H,6H,7H,8H- triazolo[4,3-a]pyridine-6-carboxylic acid, reflects its bicyclic architecture. The triazolo[4,3-a]pyridine system consists of a pyridine ring fused with a 1,2,4-triazole ring at positions 4 and 3-a, respectively. The trifluoromethyl (-CF₃) group at position 3 and the carboxylic acid (-COOH) at position 6 introduce steric and electronic effects that influence reactivity and solubility .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1532411-53-2 | |
| Molecular Formula | C₉H₈F₃N₃O₂ | |
| Molecular Weight | 259.18 g/mol | |
| Canonical SMILES | C1CC@@HN2C(=NN=C2C(F)(F)F)N1 |
The stereochemistry of the carboxylic acid group at position 6 is critical, as evidenced by the chiral center in the SMILES notation. This feature suggests potential enantiomeric activity in biological systems, though specific studies on its optical resolution are absent in available literature .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of triazolo-pyridine derivatives often involves cyclocondensation reactions. A patent (CN102796104A) detailing the synthesis of the related compound 3-(trifluoromethyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine hydrochloride provides a foundational framework . While the target compound differs by a pyridine ring instead of pyrazine, the methodology is adaptable:
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Hydrazine Cyclization: Reaction of 2-chloropyridine with hydrazine hydrate in ethanol under pH-controlled conditions forms the triazole ring .
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Trifluoromethylation: Treatment with trifluoroacetic anhydride introduces the -CF₃ group. Methanesulfonic acid catalyzes the reaction, with trifluoroacetic acid distilled off to drive completion .
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Carboxylic Acid Functionalization: Hydrolysis of a nitrile intermediate or oxidation of a methyl group could introduce the -COOH moiety, though explicit details for this step are lacking in public domain sources .
Table 2: Comparative Synthesis Parameters
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, ethanol, pH 6 | 78% | |
| Trifluoromethylation | Trifluoroacetic anhydride, CH₃SO₃H | 65% | |
| Acidification | HCl, reflux | 82% |
Challenges in Scale-Up
The discontinued status of this compound (as noted in supplier catalogs) likely stems from:
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Low Solubility: Limited solubility in common solvents (e.g., DMSO, methanol) complicates purification .
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Thermal Instability: Decomposition above 212°C necessitates inert atmosphere storage .
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Regulatory Hurdles: Fluorinated compounds often face stringent environmental and toxicity evaluations.
Physicochemical Properties
Table 3: Experimental Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | >212°C (decomposition) | |
| Solubility | DMSO (slight), Methanol (slight) | |
| Appearance | Off-White to Pale Grey Solid | |
| Storage Conditions | 4°C under inert atmosphere |
Applications and Research Significance
Pharmaceutical Intermediates
The structural similarity to sitagliptin impurities (e.g., Sitagliptin Impurity 18, a triazolo-pyrazine derivative) suggests utility in dipeptidyl peptidase-4 (DPP-4) inhibitor synthesis . The carboxylic acid group could serve as a handle for further functionalization, such as amide bond formation with peptide substrates .
Agrochemical Development
Fluorinated triazoles are prevalent in fungicides and herbicides. The -CF₃ group’s electron-withdrawing effects enhance binding to enzymatic targets like cytochrome P450 .
Material Science
Triazolo-pyridines have been explored as ligands in catalytic systems. The carboxylic acid group could facilitate coordination to metal centers, though no specific studies on this compound are available .
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